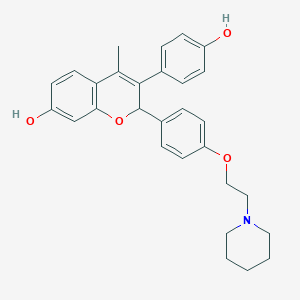

rac-Acolbifene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

EM-343,也称为(Rac)-Acolbifene,是一种作为雌激素受体拮抗剂的化合物。它既表现出抗雌激素活性,也表现出雌激素活性,并且含有哌啶环。 该化合物主要用于科学研究,以研究其药理特性 .

准备方法

合成路线和反应条件

EM-343 的合成涉及哌啶环的形成,以及各种官能团的引入以获得其最终结构。详细的合成路线和反应条件是专有的,并未公开披露。 据了解,合成涉及多个步骤,包括使用诸如二甲基亚砜 (DMSO) 等试剂以及各种催化剂 .

工业生产方法

EM-343 的工业生产是在受控条件下进行的,以确保高纯度和高产率。该过程涉及使用自动化反应器和大规模合成,并采取严格的质量控制措施。 该化合物通常在低温下储存以保持其稳定性 .

化学反应分析

Oxidation and Quinone Methide Formation

rac-Acolbifene undergoes oxidation to form two types of electrophilic quinone methides (QMs):

-

Classical Quinone Methide : Generated via oxidation at the C-17 methyl group ( ).

-

Diquinone Methide : Formed by oxidation of two phenolic groups ( ).

Key Data:

| Property | Classical QM | Diquinone QM |

|---|---|---|

| Half-life (pH 7.4, 37°C) | 32 ± 0.4 seconds | Not quantified |

| Primary Reactivity | Nucleophilic attack (GSH, DNA) | Less characterized |

Enzymatic oxidation by human/rat liver microsomes or tyrosinase promotes QM formation, while chemical oxidation uses agents like silver(I) oxide ( ).

Reaction with Glutathione (GSH)

The classical QM reacts rapidly with GSH to form five mono-GSH conjugates (AC-SG-1 to AC-SG-5) and five di-GSH conjugates ( ).

Major Mono-GSH Conjugates:

| Conjugate | Retention Time (min) | Adduct Position |

|---|---|---|

| AC-SG-1 | 21.8 | C-2 |

| AC-SG-2 | 29.4 | C-17 |

| AC-SG-3 | 45.8 | B-ring phenol |

-

AC-SG-1 and AC-SG-2 dominate, accounting for >70% of total conjugates ( ).

-

Di-GSH conjugates form via sequential addition at C-2/C-17 or phenolic positions ( ).

Reaction with Deoxynucleosides

The classical QM reacts with DNA nucleobases, forming covalent adducts:

Adduct Distribution:

| Nucleoside | Adducts Detected | Major Adduct Structure |

|---|---|---|

| Deoxyadenosine | 2 | C-17-QM + N6-amino |

| Thymidine | 1 | Not characterized |

| Deoxyguanosine | 3 | Not characterized |

| Deoxycytidine | 1 | Not characterized |

-

The deoxyadenosine adduct (AC-dA-1) was structurally confirmed via NMR and LC-MS/MS, showing covalent bonding at the exocyclic N6-amino group ( ).

-

Adduct formation correlates with DNA damage observed in S30 breast cancer cells ( ).

Enzymatic and Metabolic Pathways

-

Liver Microsomes : Human and rat liver enzymes catalyze QM formation, with GSH conjugation reducing QM-mediated toxicity ( ).

-

Tyrosinase : Oxidizes this compound to QMs, mimicking enzymatic pathways in vivo ( ).

DNA Damage and Toxicity Implications

科学研究应用

Breast Cancer Prevention

One of the primary applications of rac-acolbifene is in the prevention of breast cancer among premenopausal women. A notable clinical trial assessed its feasibility as a preventive agent. In this study, 25 women with cytologic hyperplasia received 20 mg of this compound daily for 6-8 months. The results indicated a significant reduction in Ki-67 expression, a marker of cell proliferation, from a median of 4.6% to 1.4% (P < 0.001) after treatment . Additionally, there were favorable changes in estrogen-inducible gene expression with minimal side effects reported .

Table 1: Summary of Clinical Trial Findings

| Parameter | Baseline Median (%) | Post-Treatment Median (%) | P-Value |

|---|---|---|---|

| Ki-67 Expression | 4.6 | 1.4 | <0.001 |

| Estrogen-Inducible Gene Expression | - | Significant Decrease | P ≤ 0.026 |

| Side Effects (e.g., hot flashes) | Minimal | No significant increase | - |

Tamoxifen-Resistant Breast Cancer

This compound has also been evaluated in the context of tamoxifen-resistant breast cancer. Preclinical studies have shown that it can reduce tumor growth in models resistant to tamoxifen, indicating its potential as an alternative therapeutic option for patients who do not respond to traditional treatments .

Case Study: Efficacy in Tamoxifen-Resistant Models

In a study involving patients with ER-positive tumors who had developed resistance to tamoxifen, treatment with this compound resulted in an objective response rate of 12%, with some patients achieving stable disease for over six months . This underscores the compound's potential utility in overcoming resistance mechanisms associated with conventional therapies.

作用机制

EM-343 通过与雌激素受体结合来发挥其作用,从而阻断雌激素的作用。这种结合阻止受体激活其靶基因,从而产生抗雌激素作用。 该化合物在某些情况下也表现出雌激素活性,具体取决于细胞环境和共调节因子的存在 .

相似化合物的比较

类似化合物

Acolbifene: 一种与之密切相关的化合物,具有类似的雌激素受体拮抗剂特性。

他莫昔芬: 另一种用于治疗乳腺癌的雌激素受体拮抗剂。

EM-343 的独特性

EM-343 的独特性在于其特定的结合亲和力和药理学特征。它的相对结合亲和力 (RBA) 为 380,表明它与雌激素受体有很强的相互作用。 此外,它作为抗雌激素和雌激素的双重作用使其成为研究和治疗应用的宝贵化合物 .

生物活性

rac-Acolbifene, also known as EM-343 or EM-652, is a selective estrogen receptor modulator (SERM) that exhibits both anti-estrogenic and estrogenic activities. It is recognized for its potential therapeutic applications in breast cancer prevention and treatment due to its ability to modulate estrogen receptor activity. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

- Molecular Formula : C29H31NO4

- CAS Number : 151533-34-5

- Molecular Weight : 457.56 g/mol

- Relative Binding Affinity (RBA) : 380

This compound functions primarily as an estrogen receptor antagonist, particularly in breast tissue. Its dual action allows it to inhibit estrogen-induced proliferation in certain cell lines while also exhibiting some estrogen-like effects in other tissues. This unique profile makes it a candidate for further investigation in clinical settings.

In Vitro Studies

In vitro experiments have demonstrated the efficacy of this compound in various cell lines:

- Cell Line : T-47D (human breast cancer cells)

- IC50 Value: 0.110 nM

In Vivo Studies

In vivo studies have been conducted using ovariectomized mice to assess the pharmacological profile of this compound:

| Dose (nM) | Antiuterotrophic Inhibition (%) |

|---|---|

| 7.5 | 63% |

| 75 | 84% |

These results suggest that this compound significantly inhibits uterine weight gain induced by estrogen, reinforcing its potential as a therapeutic agent in conditions sensitive to estrogen .

Clinical Trials

A notable clinical trial evaluated the effects of acolbifene (the active form of this compound) on premenopausal women at high risk for breast cancer:

- Participants : 25 women with cytologic hyperplasia ± atypia

- Dosage : 20 mg daily for 6-8 months

- Primary Endpoint : Change in Ki-67 expression (a marker for cell proliferation)

Results indicated a significant reduction in Ki-67 from a median of 4.6% to 1.4% (P < 0.001), suggesting a decrease in breast epithelial cell proliferation. Additionally, there were favorable changes in estrogen-inducible gene expression without significant side effects reported .

Case Studies and Research Findings

- Study on Estrogen-Inducible Genes :

- Safety Profile :

属性

IUPAC Name |

3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO4/c1-20-26-14-11-24(32)19-27(26)34-29(28(20)21-5-9-23(31)10-6-21)22-7-12-25(13-8-22)33-18-17-30-15-3-2-4-16-30/h5-14,19,29,31-32H,2-4,15-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYNJNWVGIWJRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870152 |

Source

|

| Record name | 3-(4-Hydroxyphenyl)-4-methyl-2-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2H-1-benzopyran-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。